H-Cys(carbamoyl)-OH
Description
Significance of Carbamoylcysteine Derivatives in Amino Acid Metabolism
The study of carbamoylcysteine derivatives is rooted in the broader significance of cysteine, a semi-essential sulfur-containing amino acid, in metabolism. Cysteine plays a pivotal role in numerous cellular functions and metabolic pathways. nih.govnih.gov It is a crucial component for the synthesis of proteins and serves as a precursor for several vital sulfur-containing biomolecules, including the major endogenous antioxidant glutathione (B108866) (GSH), coenzyme A, and taurine. nih.govnih.gov
In states of metabolic stress or inflammation, the body's demand for cysteine increases to support the synthesis of GSH, which is essential for combating oxidative stress. nih.gov The metabolism of sulfur-containing amino acids is a complex network, and understanding the roles of various derivatives provides insight into these pathways. reactome.org Perturbations in cysteine metabolism have been linked to various conditions, highlighting the importance of this amino acid in maintaining cellular homeostasis. nih.gov Derivatives of cysteine, such as H-Cys(carbamoyl)-OH and its isomers, are investigated to elucidate specific enzymatic reactions and metabolic conversions, contributing to a more comprehensive understanding of amino acid biochemistry. nih.govtandfonline.com
Isomeric Forms: N-Carbamoyl-L-Cysteine (NCC) and S-Carbamoyl-L-Cysteine (SCC) in Research Contexts
Carbamoylcysteine exists in two primary isomeric forms, N-Carbamoyl-L-cysteine (NCC) and S-Carbamoyl-L-cysteine (SCC), distinguished by the attachment point of the carbamoyl (B1232498) group to the cysteine molecule. Research into the bioconversion of D,L-2-amino-Δ(2)-thiazoline-4-carboxylic acid (D,L-ATC) to L-cysteine by various bacteria has highlighted the distinct roles of these isomers.
N-Carbamoyl-L-Cysteine (NCC) has been identified as a key intermediate in the metabolic pathway that produces L-cysteine in certain bacteria. nih.govtandfonline.com Research using cell-free extracts from Pseudomonas sp. ON-4a demonstrated that the conversion of D,L-ATC yielded L-cysteine and L-NCC, but not S-Carbamoyl-L-cysteine (SCC). nih.govtandfonline.comscilit.com This finding established L-NCC as an intermediate in this specific bioconversion process. nih.govtandfonline.com Further investigation suggested the involvement of two specific enzymes in these Pseudomonas strains: L-ATC hydrolase and L-NCC amidohydrolase, which facilitate the pathway from ATC to L-cysteine via the L-NCC intermediate. nih.govtandfonline.comtandfonline.com
S-Carbamoyl-L-Cysteine (SCC) , the isomer corresponding to this compound, was implicated in a similar bioconversion pathway in earlier studies. Research on Pseudomonas thiazolinophilum suggested that L-SCC, not L-NCC, was the intermediate formed from D,L-ATC. tandfonline.com Beyond its role in these specific microbial pathways, SCC is utilized in biochemical research as a precursor in the synthesis of peptides and other pharmaceuticals. chemimpex.com Its structure is also leveraged in studies of enzyme kinetics, where S-substituted cysteine derivatives have been found to be effective substrates for enzymes like L-amino acid oxidase. tandfonline.com
| Isomer | Role in D,L-ATC to L-Cysteine Bioconversion | Research Context |
| N-Carbamoyl-L-Cysteine (NCC) | Identified as an intermediate in Pseudomonas sp. ON-4a, P. putida AJ3865, and strain TG-3. nih.govtandfonline.comtandfonline.com | Study of microbial amino acid synthesis pathways and the enzymes L-ATC hydrolase and L-NCC amidohydrolase. nih.govtandfonline.com |
| S-Carbamoyl-L-Cysteine (SCC) | Suggested as an intermediate in Pseudomonas thiazolinophilum. tandfonline.com | Used as a building block in peptide synthesis and pharmaceutical development; substrate in enzyme activity studies. chemimpex.comtandfonline.com |
Overview of Research Paradigms and Methodological Approaches for Carbamoylcysteine Analysis
The analysis and characterization of carbamoylcysteine and its derivatives rely on a range of sophisticated analytical techniques. These methods are essential for identifying metabolic intermediates, elucidating chemical structures, and quantifying these compounds in complex biological mixtures.
Chromatography , particularly High-Pressure Liquid Chromatography (HPLC), is a fundamental technique used to separate carbamoylcysteine isomers and related peptides from other components in a sample. nih.gov The retention time during chromatography can provide initial identification and allow for purification before further analysis.
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both identifying and quantifying these compounds with high sensitivity and specificity. nih.govresearchgate.net This technique has been instrumental in studying the metabolism of related compounds, such as mercapturic acids, and in characterizing peptide modifications. nih.govnih.gov For instance, MS/MS can be used to determine the exact mass of a molecule, confirming its elemental composition, and to fragment the molecule to elucidate its structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is employed for the definitive structural elucidation of these compounds. nih.gov NMR provides detailed information about the chemical environment of atoms within a molecule, which was crucial in confirming the cyclization of N-terminal S-carbamoylmethylcysteine, a related cysteine derivative, in peptide digests. nih.gov
Together, these methodological approaches allow researchers to isolate, identify, and characterize carbamoylcysteine derivatives, providing critical data for understanding their roles in biochemical pathways and their applications in various research contexts. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-carbamoylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAUVDYBDJTJJP-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206063 | |
| Record name | S-Carbamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072-71-1, 5745-86-8 | |
| Record name | S-(Aminocarbonyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2072-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Cysteinyl carbamate | |
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| Record name | S-Carbamylcysteine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Carbamylcysteine | |
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| Record name | L-cysteinyl carbamate | |
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| Record name | 1HSQ6VI39V | |
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Biosynthetic Pathways and Metabolic Interconversions of Carbamoylcysteine
Role of N-Carbamoyl-L-Cysteine as a Metabolic Intermediate
N-Carbamoyl-L-cysteine is a key intermediate in specific bacterial pathways that produce L-cysteine, a semi-essential amino acid with significant industrial applications in pharmaceuticals, food, and cosmetics. mdpi.comnih.gov The traditional method of producing L-cysteine involves the hydrolysis of animal hair, a process that is inefficient and environmentally harmful. nih.govencyclopedia.pub Biotechnological approaches, particularly enzymatic biotransformation, offer a more sustainable alternative. mdpi.comencyclopedia.pub
Bioconversion of D,L-2-Amino-Δ2-thiazoline-4-carboxylic Acid (D,L-ATC) to L-Cysteine
A significant biotechnological route for L-cysteine production involves the enzymatic conversion of D,L-2-Amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC). mdpi.comnih.govencyclopedia.pub Several bacterial species, especially within the genus Pseudomonas, are capable of this biotransformation. nih.govresearchgate.netnih.gov
The metabolic pathway proceeds through the following key steps:
Racemization: The process begins with the conversion of D-ATC to L-ATC, catalyzed by an enzyme known as ATC racemase. This step is crucial as the subsequent enzymes are specific to the L-isomer. mdpi.comencyclopedia.pub
Hydrolysis to L-NCC: L-ATC undergoes ring-opening hydrolysis to form N-Carbamoyl-L-cysteine (L-NCC). mdpi.comencyclopedia.pub This reaction is catalyzed by L-ATC hydrolase. mdpi.comencyclopedia.pub
Conversion to L-Cysteine: The final step is the hydrolysis of L-NCC to yield L-cysteine, catalyzed by N-Carbamoyl-L-cysteine amidohydrolase (also referred to as L-NCC amidohydrolase). mdpi.comencyclopedia.pubnih.gov
Studies using cell-free extracts from Pseudomonas sp. ON-4a have confirmed the production of L-cysteine and L-NCC from D,L-ATC, while S-Carbamoyl-L-cysteine (SCC) was not detected, solidifying the role of L-NCC as the specific intermediate in this pathway. researchgate.netnih.govtandfonline.com Similar findings have been observed in other Pseudomonas strains, such as P. putida AJ3865. nih.govtandfonline.com
Specificity of N-Carbamoyl-L-Cysteine (NCC) as an Intermediate in Bacterial Pathways
Research has demonstrated that in certain bacterial strains, the metabolic route from D,L-ATC to L-cysteine exclusively proceeds via the NCC intermediate. researchgate.netnih.govtandfonline.com In experiments with Pseudomonas sp. ON-4a, only NCC and cysteine were produced from D,L-ATC, with no evidence of SCC formation. nih.govtandfonline.com This indicates a high degree of specificity in the enzymatic machinery of these organisms. The enzymes involved, L-ATC hydrolase and L-NCC amidohydrolase, are tailored to recognize and process L-ATC and L-NCC, respectively. nih.govtandfonline.com This specificity is a key feature of the efficiency of this biosynthetic pathway for L-cysteine production.
Pathways Involving S-Carbamoyl-L-Cysteine (SCC)
While the NCC pathway is well-documented, alternative biosynthetic routes for L-cysteine production from D,L-ATC exist in other microorganisms, which utilize S-Carbamoyl-L-cysteine (SCC) as the key intermediate. nih.gov
Distinct Biochemical Routes for SCC Formation and Transformation
In contrast to the NCC pathway, the SCC-mediated route involves a different enzymatic sequence:
Isomerization: Similar to the NCC pathway, D,L-ATC is first isomerized to L-ATC by ATC racemase. nih.gov
Hydrolysis to SCC: L-ATC is then hydrolyzed by a distinct L-ATC hydrolase to form S-carbamoyl-L-cysteine (SCC). nih.gov
Conversion to L-Cysteine: Finally, SCC is cleaved by S-carbamoyl-L-cysteine amidohydrolase to produce L-cysteine, carbon dioxide, and ammonia. nih.gov
This pathway highlights the biochemical diversity among different bacterial species in their metabolic strategies for amino acid synthesis.
Comparative Analysis of NCC and SCC Metabolic Fates
The metabolic fates of NCC and SCC are determined by the specific enzymatic capabilities of the microorganism. nih.govresearchgate.net Some bacteria in the genus Pseudomonas utilize a pathway that produces NCC as an intermediate, while others proceed via an SCC intermediate. nih.govresearchgate.netresearchgate.net
| Feature | N-Carbamoyl-L-cysteine (NCC) Pathway | S-Carbamoyl-L-cysteine (SCC) Pathway |
| Key Intermediate | N-Carbamoyl-L-cysteine (L-NCC) | S-Carbamoyl-L-cysteine (L-SCC) |
| Primary Organisms | Pseudomonas sp. ON-4a, P. putida AJ3865 nih.govtandfonline.com | Other Pseudomonas species nih.gov |
| Key Enzymes | L-ATC hydrolase (forms NCC), L-NCC amidohydrolase nih.govtandfonline.com | L-ATC hydrolase (forms SCC), S-carbamoyl-L-cysteine amidohydrolase nih.gov |
| End Products | L-Cysteine | L-Cysteine, CO2, Ammonia nih.gov |
The existence of these two distinct pathways for converting the same precursor (D,L-ATC) to L-cysteine underscores the evolutionary divergence of metabolic strategies in bacteria. nih.govresearchgate.net
Enzyme Systems Governing Carbamoylcysteine Metabolism
The conversion of carbamoylcysteine isomers to L-cysteine is governed by specific hydrolase enzymes. The key enzymes identified in the bioconversion of D,L-ATC are ATC racemase, L-ATC hydrolase, and a carbamoylcysteine hydrolase. mdpi.comencyclopedia.pub
The genes encoding these enzymes have been identified and cloned from Pseudomonas species. For instance, in the NCC pathway of Pseudomonas sp. ON-4a, the genes for L-ATC hydrolase and L-NCC amidohydrolase have been cloned and sequenced. mdpi.com
The N-carbamoyl-L-cysteine (NCC) amidohydrolase from Pseudomonas sp. strain ON-4a has been purified and characterized. nih.gov It is a tetrameric protein composed of four identical 45-kDa subunits. nih.gov The enzyme shows optimal activity at a pH of 9.0 and a temperature of 50°C. nih.gov It has a strict specificity for the L-form of N-carbamoyl-amino acids and requires Mn2+ ions for its activity. nih.gov Its unique properties distinguish it from other known L-carbamoylases. nih.gov
| Enzyme | Gene (in Pseudomonas sp. BS) | Function |
| ATC Racemase | atcA researchgate.net | Converts D-ATC to L-ATC mdpi.comencyclopedia.pub |
| L-ATC Hydrolase | atcB mdpi.comencyclopedia.pub | Catalyzes the ring-opening of L-ATC to form L-NCC mdpi.comencyclopedia.pub |
| L-NCC Amidohydrolase | atcC mdpi.comencyclopedia.pub | Hydrolyzes L-NCC to L-cysteine mdpi.comencyclopedia.pub |
The amino acid sequence of the atcC gene product shows high homology to other L-N-carbamoylases, whereas the sequence of the atcB gene product is novel. mdpi.comencyclopedia.pub The coordinated action of these enzymes allows for the efficient and stereospecific production of L-cysteine from a racemic precursor. nih.gov
N-Carbamoylcysteine Amidohydrolase (NCCase) Activity and Substrate Specificity
N-Carbamoylcysteine amidohydrolase (NCCase) is a crucial enzyme in the biosynthetic pathway that converts N-carbamoyl-L-cysteine to L-cysteine. Research on NCCase from Pseudomonas sp. strain ON-4a, expressed in Escherichia coli, has provided detailed insights into its biochemical properties and function. The enzyme was purified to homogeneity, revealing its structure as a tetramer composed of four identical 45-kDa subunits nih.gov.
The optimal conditions for NCCase activity were determined to be a pH of 9.0 and a temperature of 50°C nih.gov. The enzyme's activity is dependent on the presence of Mn²⁺ ions and is susceptible to inhibition by EDTA, Hg²⁺, and various sulfhydryl reagents nih.gov. A significant characteristic of NCCase is its strict stereospecificity for the L-form of N-carbamoyl-amino acids, with a particularly high hydrolytic activity observed for N-carbamoyl-L-cysteine nih.gov. This specificity suggests that NCCase is a novel L-carbamoylase, distinct from other known enzymes in this class nih.gov.
The substrate promiscuity of a related L-N-carbamoylase from Geobacillus stearothermophilus CECT43 (BsLcar) has also been investigated, demonstrating its ability to hydrolyze not only N-carbamoyl-L-amino acids but also N-acetyl and N-formyl-L-amino acids. This particular enzyme showed a higher catalytic efficiency for N-formyl-L-methionine compared to its N-carbamoyl and N-acetyl derivatives, with optimal activity at 65°C and pH 7.5. Similar to the Pseudomonas NCCase, its activity was enhanced by Co²⁺, Mn²⁺, and Ni²⁺ and inhibited by metal-chelating agents, confirming it as a metalloenzyme.
Table 1: Substrate Specificity of N-Carbamoyl-L-amino acid Amidohydrolases
| Enzyme Source | Substrate | Optimal pH | Optimal Temp. | Metal Ion Requirement | Notes |
|---|---|---|---|---|---|
| Pseudomonas sp. ON-4a | N-carbamoyl-L-cysteine | 9.0 | 50°C | Mn²⁺ | Strictly specific for L-isomers. |
| Geobacillus stearothermophilus CECT43 | N-formyl-L-methionine | 7.5 | 65°C | Co²⁺, Mn²⁺, Ni²⁺ | Broader substrate range including N-acetyl and N-formyl derivatives. |
| Geobacillus stearothermophilus CECT43 | N-carbamoyl-L-methionine | 7.5 | 65°C | Co²⁺, Mn²⁺, Ni²⁺ | Lower catalytic efficiency than for N-formyl-L-methionine. |
| Geobacillus stearothermophilus CECT43 | N-acetyl-L-methionine | 7.5 | 65°C | Co²⁺, Mn²⁺, Ni²⁺ | Lowest catalytic efficiency of the three methionine derivatives. |
L-2-Amino-Δ²-thiazoline-4-carboxylic Acid Hydrolase (L-ATC Hydrolase) Function
The enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine is a significant biotechnological process, and L-ATC hydrolase plays a pivotal role in this pathway mdpi.com. This pathway involves the initial conversion of DL-ATC to L-cysteine via N-carbamoyl-L-cysteine (L-NCC) in certain Pseudomonas species mdpi.com. The atcB gene encodes the L-ATC hydrolase, which catalyzes the ring-opening of L-ATC to produce L-NCC mdpi.com. The amino acid sequence of the atcB gene product has been found to be novel, distinguishing it from other known hydrolases mdpi.com.
Studies on Pseudomonas putida have shown that L-ATC induces the expression of both L-ATC hydrolase (ATCase) and N-carbamoylcysteine amidohydrolase (NCCase), while D-ATC only induces L-NCCase. This indicates a differential regulatory role for the stereoisomers of ATC in the induction of the enzymes required for their metabolism.
S-Carbamyl-L-Cysteine Amidohydrolase Functionality
In an alternative pathway for the conversion of DL-ATC to L-cysteine, also observed in Pseudomonas species, S-carbamyl-L-cysteine (SCC) is formed as an intermediate instead of N-carbamoyl-L-cysteine nih.gov. This pathway involves three key enzymatic steps:
Racemization of D-ATC to L-ATC by ATC racemase.
Hydrolysis of L-ATC to S-carbamyl-L-cysteine by L-ATC hydrolase.
Cleavage of SCC by S-carbamyl-L-cysteine amidohydrolase to yield L-cysteine, carbon dioxide, and ammonia nih.gov.
The gene atcC, which encodes the S-carbamoyl-L-cysteine hydrolase, has been identified in Pseudomonas sp. strain BS. The amino acid sequence of the atcC gene product shows high homology to other L-N-carbamoylases mdpi.com.
Related Enzymes in Cysteine and Sulfur Amino Acid Metabolism (e.g., HypE, L-Cysteine Desulfhydrase)
The metabolism of cysteine and other sulfur-containing amino acids involves a complex network of enzymes. L-cysteine desulfhydrase is a key enzyme responsible for the degradation of L-cysteine into pyruvate, ammonia, and hydrogen sulfide researchgate.net. This degradation pathway can be a significant bottleneck in the fermentative production of L-cysteine, as it reduces the final product yield nih.gov. In Pseudomonas species used for the bioconversion of DL-ATC, the activity of L-cysteine desulfhydrase is necessary for providing the cells with carbon and nitrogen, making the knockout of the corresponding gene a non-trivial strategy for improving L-cysteine yields nih.govresearchgate.net. In E. coli, the primary enzymes with L-cysteine desulfhydrase activity are encoded by the tnaA and metC genes.
HypE is another enzyme involved in the broader context of sulfur amino acid metabolism, specifically in the maturation of [NiFe] hydrogenases. HypF, a related protein, acts as a carbamoyltransferase, transferring a carbamate group to the C-terminal cysteine residue of HypE. HypE then catalyzes an ATP-dependent dehydration reaction, converting the protein-S-carboxamide into a protein-thiocyanate. This thiocyanate group is a direct precursor for the cyanide ligands of the [NiFe]-hydrogenase active site.
Metabolic Engineering Strategies for L-Cysteine Production via Carbamoylcysteine Intermediates
Metabolic engineering has been extensively applied to enhance the production of L-cysteine in various microorganisms, with a focus on optimizing pathways that may involve carbamoylcysteine intermediates. The primary strategies include the enhancement of biosynthetic pathways, reduction of product degradation, and improvement of export mechanisms to overcome cellular toxicity mdpi.com.
Optimization of Microbial Strains and Bioreaction Conditions
The optimization of microbial strains, particularly E. coli and Corynebacterium glutamicum, has been a major focus of research for improving L-cysteine production. Key strategies include:
Enhancing the precursor supply: Increasing the intracellular concentration of L-serine, the direct precursor for L-cysteine biosynthesis, is a critical step. This is often achieved by overexpressing the genes of the L-serine biosynthesis pathway, such as serA, serB, and serC mdpi.com.
Overcoming feedback inhibition: The enzyme serine O-acetyltransferase (CysE), which catalyzes the first committed step in L-cysteine biosynthesis, is subject to feedback inhibition by L-cysteine. Engineering feedback-insensitive variants of CysE is a common and effective strategy to increase metabolic flux towards L-cysteine mdpi.com.
Reducing L-cysteine degradation: Deleting genes encoding L-cysteine desulfhydrases, such as aecD in C. glutamicum, can prevent the degradation of the final product and thereby increase its accumulation researchgate.net.
Improving L-cysteine export: Overexpression of exporter proteins, such as YdeD from E. coli, helps to alleviate the cellular toxicity of high intracellular L-cysteine concentrations and facilitates its secretion into the culture medium mdpi.com.
Optimizing sulfur source utilization: The use of thiosulfate as a sulfur source is more energy-efficient than sulfate, and optimizing the thiosulfate assimilation pathway can enhance L-cysteine production mdpi.com.
Bioreaction conditions are also optimized to maximize L-cysteine yield. This includes controlling pH, temperature, and nutrient feeding strategies in fed-batch fermentation processes. For instance, in a 5-L bioreactor, an engineered E. coli strain produced 5.1 g/L of L-cysteine in 32 hours through a combination of these strategies mdpi.com. Another engineered C. glutamicum strain achieved a titer of 947.9 ± 46.5 mg/L of L-cysteine nih.gov. More recently, an engineered C. glutamicum strain produced 8.45 g/L of L-cysteine in a 5 L bioreactor nih.gov.
Table 2: L-cysteine Production in Metabolically Engineered E. coli Strains
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Reference |
|---|---|---|---|---|
| LH03 | Overexpression of feedback-insensitive cysE and exporter ydeD | 0.0458 | 0.004 | researchgate.net |
| LH06 | LH03 with overexpression of serA, serC, serB and deletion of tnaA, sdaA | 0.6209 | 0.06 | researchgate.net |
| Fed-batch (LH06) | LH06 in 5-L bioreactor | 5.1 | - | researchgate.net |
| Engineered E. coli | Synergistic expression of carbon and sulfur modules | 11.94 | - | mdpi.com |
| Engineered E. coli LH16 | Reduced H₂S formation, increased carbon flux, controlled sulfur regulators | 7.50 | - | mdpi.com |
Table 3: L-cysteine Production in Metabolically Engineered Corynebacterium glutamicum Strains
| Strain | Key Genetic Modifications | Titer (mg/L) | Reference |
|---|---|---|---|
| CYS-2 | Deletion of L-cysteine desulfhydrases, overexpression of native CysE | 58.2 ± 5.1 | nih.gov |
| CYS-19 | Multiple strategies including strong promoter for CysE, feedback-insensitive CysEs, CysK overexpression, enhanced L-serine supply, and thiosulfate utilization | 947.9 ± 46.5 | nih.gov |
| Cg-10 | Introduction of astaxanthin synthesis module and L-cysteine-dependent genetic switch | 8450 | nih.gov |
Flux Analysis and Pathway Bottleneck Identification in Carbamoylcysteine Metabolism
A kinetic model for the biosynthesis of L-cysteine in Pseudomonas sp. TS1138 revealed that the flux control shifts from L-cysteine synthetase to L-cysteine desulfhydrase during the course of the reaction. This finding suggests that reducing the activity of L-cysteine desulfhydrase could be a key strategy for increasing L-cysteine production in this strain.
In vivo MCA of an L-cysteine-producing E. coli strain identified the L-cysteine synthases as having a high degree of positive control over the metabolic flux of the L-cysteine pathway nih.gov. This suggests that these enzymes may be rate-limiting. Based on this analysis, increasing the expression of the L-cysteine synthases led to a significant improvement in both the specific L-cysteine productivity and the final L-cysteine concentration nih.gov.
The identification of bottlenecks is crucial for targeted metabolic engineering. For example, the feedback inhibition of serine O-acetyltransferase by L-cysteine is a well-known bottleneck that has been addressed by protein engineering mdpi.com. Similarly, the degradation of L-cysteine by desulfhydrases represents another significant bottleneck that has been targeted by gene knockouts researchgate.net. The export of L-cysteine is also a critical step, as intracellular accumulation can be toxic and inhibit upstream enzymes. Therefore, enhancing the capacity of exporter proteins is another important strategy for overcoming pathway bottlenecks mdpi.com.
Chemical Synthesis and Derivatization Approaches in Carbamoylcysteine Research
Synthetic Methodologies for N-Carbamoyl-L-Cysteine and S-Carbamoyl-L-Cysteine
The synthesis of carbamoylcysteine isomers, N-Carbamoyl-L-cysteine and S-Carbamoyl-L-cysteine, can be approached through both enzymatic and chemical routes. While enzymatic methods often offer high stereoselectivity, chemical synthesis provides versatility in introducing various functionalities.
The stereoselective synthesis of amino acids and their derivatives is a cornerstone of medicinal chemistry. For carbamoylcysteine analogues, maintaining the L-configuration at the α-carbon is crucial for biological relevance.
Enzymatic approaches have demonstrated high stereoselectivity in the production of N-Carbamoyl-L-cysteine. One prominent method involves the use of Pseudomonas species to convert DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) into L-cysteine. This bioconversion proceeds through an N-Carbamoyl-L-cysteine intermediate, showcasing the stereospecificity of the enzymes involved, namely L-ATC hydrolase and L-NCC amidohydrolase. nih.gov
Chemical methods for stereoselective synthesis often rely on chiral auxiliaries or catalysts. While specific literature on the stereoselective chemical synthesis of H-Cys(carbamoyl)-OH is not abundant, general principles of asymmetric synthesis of amino acids can be applied. For instance, the use of chiral catalysts in Mannich-type reactions or the alkylation of chiral glycine (B1666218) enolate equivalents could be explored for the synthesis of novel carbamoylcysteine analogues with controlled stereochemistry at both the α- and β-carbons.
Controlled chemical synthesis of carbamoylcysteine and its subsequent use in peptide synthesis necessitate the use of protecting groups to prevent unwanted side reactions. The key functional groups requiring protection are the α-amino group, the α-carboxyl group, and the thiol group of cysteine.
For the α-amino group, the most common protecting groups in modern peptide synthesis are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. peptide.comlibretexts.org The choice between Fmoc and Boc strategies dictates the conditions for deprotection throughout the synthesis. The α-carboxyl group is often protected as an ester, for example, a methyl or benzyl (B1604629) ester, which can be cleaved under specific conditions. libretexts.org
The protection of the cysteine thiol group is particularly critical to prevent oxidation and other side reactions. A variety of thiol protecting groups are available, each with distinct cleavage conditions, allowing for orthogonal protection strategies. This is especially important in the synthesis of peptides with multiple cysteine residues where specific disulfide bond formation is required. sigmaaldrich.comucl.ac.uk
Table 1: Common Thiol Protecting Groups for Cysteine
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |
| Trityl | Trt | Acid-labile (e.g., TFA) | Commonly used in Fmoc-SPPS. |
| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297) or iodine | Stable to TFA, allowing for selective deprotection. |
| tert-Butyl | tBu | Strong acid (e.g., HF) | Often used in Boc-SPPS. |
| 4-Methoxytrityl | Mmt | Mildly acid-labile (e.g., 1% TFA) | Allows for selective on-resin deprotection. peptide.com |
| Diphenylmethyl | Dpm | Acid-labile (e.g., TFA) | Offers a different lability profile compared to Trt. sigmaaldrich.com |
| 2-Nitrobenzyl | o-NBn | Photolysis (UV light) | Useful for photosensitive cleavage strategies. mdpi.com |
When synthesizing S-carbamoyl-L-cysteine, the carbamoyl (B1232498) moiety itself introduces an additional reactive N-H bond. This may require specific protection or careful selection of reaction conditions during subsequent synthetic steps to avoid undesired reactions at this site.
Integration of Carbamoylcysteine into Peptide Synthesis
The incorporation of carbamoylcysteine residues into peptides allows for the study of their structural and functional roles. Both solid-phase and solution-phase peptide synthesis methodologies can be adapted for this purpose.
Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides. google.com The growing peptide chain is anchored to a solid support (resin), and amino acids are added sequentially. This approach simplifies the purification process as excess reagents and by-products are washed away after each step.
During SPPS, the Fmoc group is removed with a mild base (e.g., piperidine), and the next Fmoc-protected amino acid is coupled using a coupling reagent. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA). sigmaaldrich.com
Solution-phase peptide synthesis, while more labor-intensive than SPPS, is still valuable for the synthesis of short peptides or when large quantities are required. libretexts.orglifetein.com In this method, protected amino acids or peptide fragments are coupled in solution, followed by purification of the product after each step.
The incorporation of carbamoylcysteine in solution-phase synthesis would follow the same fundamental principles of protection, coupling, and deprotection. The solubility of the growing peptide chain can become a challenge in solution-phase synthesis, and careful selection of solvents and protecting groups is necessary. google.com For S-carbamoyl-L-cysteine, its inherent polarity might influence the solubility of the resulting peptides.
The design of peptides containing modified cysteine derivatives, such as S-carbamoylcysteine, is driven by the desire to investigate specific biological processes or to create peptides with novel properties. For instance, the incorporation of S-carbamoylcysteine could be used to probe the active sites of enzymes that interact with carbamoylated substrates or to study post-translational modifications.
A key example of designing complex, cysteine-rich peptides is the synthesis of linaclotide, a 14-amino acid peptide with three disulfide bonds. Its regioselective synthesis was achieved by using orthogonally protected cysteines (Mmt, Dpm, and o-NBn), allowing for the stepwise formation of the correct disulfide bridges. mdpi.comnih.gov This highlights the power of using a diverse set of protecting groups to control the chemical synthesis of complex peptides. While not directly involving carbamoylcysteine, this strategy provides a blueprint for how a protected S-carbamoylcysteine could be incorporated into a multi-cysteine peptide to study its effect on structure and function.
Chemical Derivatization for Analytical and Structural Studies of Carbamoylcysteine
Chemical derivatization is a critical strategy in the analytical study of this compound, also known as carbamoylcysteine. This process involves the chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical method. jfda-online.comsigmaaldrich.com For carbamoylcysteine, which possesses multiple polar functional groups—a primary amine (-NH2), a carboxylic acid (-COOH), and a thiol (-SH) group—derivatization is often essential to improve its volatility for gas chromatography (GC) and to enhance its detectability for both high-performance liquid chromatography (HPLC) and mass spectrometry (MS). sigmaaldrich.comsigmaaldrich.com
Enhancing Analyte Detectability and Chromatographic Separation
The primary goals of derivatizing carbamoylcysteine are to improve its separation from other sample components and to increase the sensitivity of its detection. jfda-online.comnih.gov Due to its polarity, underivatized carbamoylcysteine is not volatile enough for GC analysis and may exhibit poor retention and peak shape in reversed-phase HPLC. sigmaaldrich.comnih.gov
For GC-based analysis, silylation is a common and effective derivatization technique. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine, carboxyl, and thiol groups of carbamoylcysteine. sigmaaldrich.comsigmaaldrich.com This reaction replaces the polar hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comsigmaaldrich.com The resulting derivatives are significantly more volatile and thermally stable, allowing for successful separation on a GC column. sigmaaldrich.comgcms.cz The nonpolar nature of the derivatives also minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved chromatographic resolution. researchgate.net
In the context of HPLC, derivatization is primarily employed to introduce a chromophoric or fluorophoric tag onto the carbamoylcysteine molecule, thereby enhancing its detection by UV or fluorescence detectors. researchgate.net This is particularly useful when analyzing samples with low concentrations of the analyte. Common derivatizing agents for amino acids that can be applied to carbamoylcysteine include:
o-Phthalaldehyde (OPA): Reacts with the primary amine group in the presence of a thiol to yield a highly fluorescent isoindole derivative. nih.gov
Dansyl Chloride (DNS-Cl): Reacts with the primary amine to produce a fluorescent sulfonamide derivative. researchgate.netnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Also targets the primary amine to form a fluorescent adduct. researchgate.netnih.gov
The introduction of these hydrophobic tags can also improve the retention of the polar carbamoylcysteine on reversed-phase HPLC columns. chromatographyonline.com For instance, benzoyl chloride derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation. chromatographyonline.com
Table 1: Common Derivatization Reagents for this compound and their Target Functional Groups
| Derivatizing Reagent | Abbreviation | Target Functional Group(s) on this compound | Analytical Technique |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH2, -SH | GC-MS |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -COOH, -NH2, -SH | GC-MS |
| o-Phthalaldehyde | OPA | -NH2 | HPLC-Fluorescence |
| Dansyl Chloride | DNS-Cl | -NH2 | HPLC-Fluorescence |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | -NH2 | HPLC-Fluorescence |
| Benzoyl Chloride | BzCl | -NH2, -OH, -SH | LC-MS |
Functional Group Modification for Mass Spectrometry Analysis
Derivatization plays a crucial role in preparing carbamoylcysteine for mass spectrometry (MS) analysis, often coupled with either GC or LC. The modification of its functional groups can significantly improve ionization efficiency and lead to more informative fragmentation patterns. jfda-online.comspectroscopyonline.com
When using GC-MS, silylation is the prerequisite step. The resulting TMS or TBDMS derivatives of carbamoylcysteine have higher molecular weights, which shifts their mass-to-charge (m/z) ratio to a region of the spectrum with less background interference. nih.gov More importantly, these derivatives are amenable to electron ionization (EI), a common ionization technique in GC-MS. researchgate.net
For LC-MS, derivatization can enhance the response in electrospray ionization (ESI). nih.gov By adding a permanently charged group or a group that is easily ionizable, the sensitivity of the analysis can be dramatically increased. spectroscopyonline.com For example, reagents that introduce a quaternary ammonium (B1175870) group can ensure the derivative carries a positive charge, improving its detection in positive-ion ESI-MS. nih.gov Similarly, derivatization with agents like benzoyl chloride not only improves chromatographic properties but also enhances ionization efficiency, leading to a much larger peak height in the mass spectrum compared to the underivatized molecule. chromatographyonline.com
The choice of derivatizing reagent can be tailored to the specific analytical need. For instance, using a reagent containing bromine, such as 4-bromo-N-methylbenzylamine for the carboxylic acid group, would introduce a characteristic isotopic pattern in the mass spectrum, facilitating the identification of the derivatized analyte.
Applications in Structural Elucidation (e.g., NMR, MS fragmentation)
While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of pure compounds, its direct application to complex biological samples for identifying carbamoylcysteine can be challenging. Derivatization is more commonly leveraged in conjunction with mass spectrometry to confirm the structure of the analyte.
The fragmentation patterns of derivatized carbamoylcysteine in a mass spectrometer are highly informative for structural confirmation. nih.gov In GC-MS analysis of silylated amino acids, the resulting mass spectra exhibit characteristic fragments that allow for unambiguous identification. sigmaaldrich.comsigmaaldrich.com For example, TBDMS derivatives often show a characteristic neutral loss of a tert-butyl group (57 Da), which is a strong indicator of the presence of the derivative. sigmaaldrich.com
Similarly, in tandem mass spectrometry (MS/MS) experiments, the derivatized carbamoylcysteine precursor ion is selected and fragmented. The resulting product ions provide a fingerprint of the molecule's structure. fu-berlin.de The fragmentation will typically occur at predictable locations on the derivatized molecule, such as the cleavage of the derivatizing group itself or bonds adjacent to the functional groups (e.g., alpha-cleavage next to the carbonyl group). youtube.com By analyzing these fragmentation pathways, the core structure of carbamoylcysteine can be confidently identified even in a complex matrix. nih.gov The use of isotopically labeled derivatizing reagents can further aid in elucidating fragmentation mechanisms by allowing chemists to track specific atoms through the fragmentation process. fu-berlin.de
Advanced Analytical Methodologies for Carbamoylcysteine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of carbamoylcysteine, enabling its separation from complex mixtures and its precise quantification. Various chromatographic methods have been adapted and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of carbamoylcysteine and related compounds. researchgate.net Its versatility allows for various separation modes, including reversed-phase, ion-pair, and hydrophilic interaction liquid chromatography (HILIC). researchgate.net
For instance, a reversed-phase HPLC (RP-HPLC) method has been developed for the determination of carbocisteine (B549337), a related compound, from pharmaceutical formulations. jocpr.com This method utilized an APS-2 hypersil column with a mobile phase consisting of a buffer (0.02 M potassium dihydrogen phosphate (B84403) monobasic and 0.01 M 1-hexane sulphonic acid sodium salt anhydrous) and methanol (B129727) mixture (65:35 v/v), with detection at 210 nm. jocpr.com Such methods are validated for linearity, accuracy, precision, and robustness to ensure reliable quantification. jocpr.com Mixed-mode columns, such as Coresep 100, have also been used for the UV HPLC analysis of cysteine, carbocisteine, and cystine. helixchrom.com
The selection of the column and mobile phase is critical for achieving optimal separation. For example, cation exchange columns and HILIC-mode columns are also viable options for separating amino acid impurities like carbamoylcysteine. researchgate.net
Table 1: Example HPLC Parameters for Carbamoylcysteine-Related Analysis
| Parameter | Details |
| Column | APS-2 hypersil (250 X 4.6 mm), 5µm |
| Mobile Phase | Buffer (0.02 M KH₂PO₄ + 0.01 M 1-hexane sulphonic acid) & Methanol (65:35 v/v) |
| Detection | UV at 210 nm |
| Application | Determination of Carbocisteine in pharmaceutical formulations |
This table is based on data from a study on carbocisteine, a structurally similar compound, and illustrates a typical HPLC setup. jocpr.com
Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) provide a powerful tool for the analysis of volatile compounds. thermofisher.com However, due to the low volatility of amino acids like carbamoylcysteine, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.comjfda-online.com This process chemically modifies the analyte to increase its volatility and improve its chromatographic behavior. gcms.czresearchgate.net
Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating agent that replaces active hydrogens on functional groups with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Another reagent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is also employed for the derivatization of biological samples for GC-MS metabolomics. nih.gov The choice of derivatizing reagent and reaction conditions (e.g., temperature and time) must be carefully optimized to ensure complete conversion of the analyte. sigmaaldrich.com
GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org In the context of carbamoylcysteine research, GC-MS can be used to determine the presence and quantity of the compound in various biological samples after appropriate derivatization. nih.govnih.gov For example, a GC-MS method has been developed for the determination of stable isotope-labeled cysteine and glutathione (B108866) in biological samples, utilizing an N,S-ethoxycarbonyl methyl ester derivative. nih.gov
It is important to be aware of potential artifacts that can arise during sample processing and analysis. For example, dehydroalanine (B155165) can be generated from cysteine under certain derivatization and GC-MS analysis conditions, which could lead to misinterpretation of data. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis of carbamoylcysteine in complex biological matrices like plasma and urine. nih.govresearchgate.netnih.gov This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. nih.gov
A typical LC-MS/MS method for carbocisteine in human plasma involves protein precipitation, followed by chromatographic separation on a C18 column and detection using electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode. nih.govnih.gov The MRM mode provides high specificity by monitoring a specific precursor ion to product ion transition. For carbocisteine, a common transition monitored is m/z 180.0 > 89.0. nih.gov
These methods can achieve very low limits of quantification (LLOQ), often in the range of nanograms per milliliter (ng/mL), making them suitable for pharmacokinetic studies. nih.govresearchgate.net For example, one validated method for carbocisteine in human plasma had an LLOQ of 0.1 µg/mL. nih.gov Another reported an LLOQ of 50.000 ng/mL. nih.gov The short chromatographic run times, often just a few minutes, allow for high-throughput analysis. nih.govresearchgate.net
Table 2: Example LC-MS/MS Parameters for Carbamoylcysteine-Related Analysis in Human Plasma
| Parameter | Details |
| Sample Preparation | Protein precipitation with methanol or perchloric acid |
| LC Column | Waters Symmetry Shield RP8 (150 × 3.9 mm, 5 µm) or Hypurity C18 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | Methanol and 0.5% formic acid solution (40:60) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| LLOQ | 50 ng/mL to 0.1 µg/mL |
This table is a composite based on data from multiple studies on carbocisteine analysis. nih.govresearchgate.netnih.gov
Electrochemical Detection Methods for Carbamoylcysteine and Related Thiols
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of H-Cys(carbamoyl)-OH and other thiol-containing compounds. nih.gov These techniques are based on the electrochemical oxidation of the sulfhydryl (-SH) group present in cysteine and its derivatives. nih.govrsc.org The development of chemically modified electrodes has significantly enhanced the sensitivity and selectivity of these measurements, which is crucial for distinguishing between structurally similar thiols like cysteine, homocysteine, and glutathione in biological samples. researchgate.netrsc.org
Various electrode modifications have been explored to improve the electrocatalytic activity towards thiol oxidation. These include the use of gold nanoparticles, carbon nanotubes, and metal-MXene nanocomposites. nih.govrsc.orgresearchgate.net For example, a glassy carbon electrode modified with a Palladium-MXene nanocomposite (Pd@Ti3C2Tx/GCE) has been shown to detect L-cysteine with a limit of detection as low as 0.14 μM. rsc.org Another approach uses catechol as a mediator, which reacts with thiols like homocysteine via a Michael addition, allowing for its selective detection even in the presence of other thiols. researchgate.netrsc.org
Pulsed electrochemical detection (PED), often coupled with high-performance liquid chromatography (HPLC), is another powerful strategy. nih.gov PED involves applying a multi-step potential waveform that combines detection with electrode surface cleaning, ensuring reproducible signals over time. nih.gov These advanced electrochemical sensors provide rapid and real-time detection capabilities essential for research into the roles of thiols in biological systems. rsc.org
Table 2: Comparison of Electrochemical Sensors for Cysteine Detection
| Electrode System | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Au-modified Carbon Fiber Electrode (Au/CFE) | Direct Voltammetric Oxidation | 0.5 - 5.0 mg·L⁻¹ | < 60 ng·mL⁻¹ | nih.gov |
| Pd@Ti₃C₂Tₓ/GCE | Electrocatalytic Oxidation | 0.5 - 10 μM | 0.14 μM | rsc.org |
| Catechol/CNT-GCE | Michael Addition Reaction | Up to 0.1 mM | 660 nM (for Homocysteine) | researchgate.netrsc.org |
| Pt-Fe₃O₄/rGO-GCE | Synergistic Electrocatalysis | 0.10 - 1.0 mM | 10 μM | researchgate.net |
Method Development and Validation in Carbamoylcysteine Analysis for Research
The generation of reliable and reproducible data in this compound research hinges on the use of thoroughly developed and validated analytical methods. youtube.comnih.gov Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. youtube.comyoutube.com This process involves evaluating several key performance characteristics to ensure the method is accurate, specific, and rugged. nih.gov The development and validation cycle is often an iterative process; initial validation results may necessitate modifications to the method, which in turn requires revalidation. gmpua.com
Parameters for Robust Analytical Methodologies
A robust analytical method consistently delivers reliable results despite small, deliberate variations in experimental parameters, reflecting the variations expected during normal laboratory use. youtube.com The core parameters assessed during method validation are crucial for establishing this robustness. researchgate.netresearchgate.net
Specificity/Selectivity : This is the ability of the method to produce a signal that is solely dependent on the analyte of interest, this compound, without interference from other components expected to be present in the sample, such as precursors, metabolites, or other amino acids. youtube.com
Linearity : Linearity demonstrates a direct proportionality between the concentration of this compound and the analytical signal over a defined range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. nih.gov
Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. gmpua.comnih.gov
Precision : Precision measures the degree of scatter among a series of measurements from the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as the relative standard deviation (%RSD). nih.gov
Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have acceptable linearity, accuracy, and precision. gmpua.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with suitable precision and accuracy. researchgate.net
Table 3: Typical Validation Parameters and Acceptance Criteria for a Research HPLC Method
| Parameter | Method | Typical Acceptance Criteria | Reference |
| Linearity | Analysis of 5+ concentration levels | Correlation Coefficient (R²) ≥ 0.999 | nih.gov |
| Accuracy | % Recovery of spiked samples | 98.0% - 102.0% | gmpua.com |
| Precision (Repeatability) | %RSD for ≥6 replicate injections | %RSD ≤ 2% | nih.gov |
| Precision (Intermediate) | %RSD on different days/analysts | %RSD ≤ 3% | nih.gov |
| Specificity | Peak purity/resolution from interferents | No interfering peaks at analyte retention time | youtube.com |
| Robustness | Vary parameters (e.g., pH, flow rate) | System suitability parameters met | youtube.com |
Quality Control and Reference Standards for Carbamoylcysteine Research
The foundation of any validated analytical method is the availability of a well-characterized reference standard. mriglobal.org A primary reference standard is a substance of high purity, authenticated through a comprehensive set of analytical tests. lgcstandards.commicrobiozindia.com For a research compound like this compound, a primary standard would typically be prepared via independent synthesis followed by rigorous purification and characterization. microbiozindia.com
The characterization of the this compound reference standard is essential to confirm its identity and purity. This involves using multiple analytical techniques, including HRMS (as described in 5.2.3), NMR spectroscopy for structural elucidation, and chromatographic methods (e.g., HPLC) to assess purity.
Once qualified, this reference standard is used for several critical functions: nih.gov
Preparation of Calibration Standards : Stock solutions of the reference standard are used to prepare the calibration standards that establish the method's linear range. nih.gov
Preparation of Quality Control (QC) Samples : QC samples are prepared independently from the calibration standards and are analyzed alongside study samples to monitor the performance and validity of the analytical run. nih.gov
Stability Testing : The stability of the reference standard in its stock solution and in the prepared QC samples must be demonstrated under relevant storage and handling conditions. nih.gov
Maintaining a centralized and well-documented inventory of reference standards is crucial to ensure consistency and traceability of analytical results across different experiments and laboratories. mriglobal.org
Broader Academic Applications and Future Research Directions
Carbamoylcysteine as a Probe for Biochemical Pathway Elucidation
Carbamoylcysteine and other carbamoylated amino acids serve as valuable tools for investigating the intricacies of metabolic pathways. The introduction of a carbamoyl (B1232498) group alters the structure, charge, and function of the parent amino acid, allowing researchers to trace its influence on cellular processes. nih.gov The formation of carbamoylcysteine occurs via the non-enzymatic reaction of cyanate (B1221674), often derived from urea (B33335), with the thiol group of cysteine. nih.gov This modification can effectively block or alter the progression of molecules through their normal metabolic routes. nih.gov By monitoring the downstream effects of introducing carbamoylcysteine into a system, scientists can elucidate pathway dependencies, identify affected enzymes, and uncover regulatory checkpoints.
The specific properties of carbamoylcysteine make it a useful probe for several reasons. Its structural similarity to cysteine allows it to interact with enzymes and transporters that recognize cysteine, but its altered chemical nature can lead to competitive inhibition or altered product formation. This allows for the study of enzyme specificity and the consequences of pathway disruption.
| Research Question | How Carbamoylcysteine Could Be Used as a Probe | Potential Outcome |
| Enzyme Substrate Specificity | Introduce carbamoylcysteine into an assay for a cysteine-metabolizing enzyme. | Determine if the enzyme can bind or process the modified amino acid, revealing the tolerance of its active site. |
| Metabolic Pathway Bottlenecks | Supplement a cell culture medium with carbamoylcysteine and use metabolomics to analyze changes in related metabolite pools. | Identify points where the pathway is blocked or redirected, highlighting key regulatory enzymes. nih.gov |
| Transporter Protein Function | Use labeled carbamoylcysteine to measure its uptake into cells or organelles compared to labeled cysteine. | Characterize the selectivity of amino acid transporters and their role in regulating intracellular cysteine levels. |
| Impact of Post-Translational Modification Mimicry | Synthesize peptides containing carbamoylcysteine to mimic a post-translational modification. | Study how such modifications affect protein structure, protein-protein interactions, or enzyme activity. nih.gov |
Contributions to Understanding Amino Acid Metabolism and Recycling Mechanisms
The study of carbamoylcysteine provides significant insights into the broader field of amino acid metabolism and the cellular mechanisms for recycling and salvaging essential molecules. The irreversible conversion of free amino acids into carbamoyl-amino acids can deplete the available pool of these critical building blocks, impacting processes like protein synthesis. nih.gov This is particularly relevant in conditions such as uremia, where elevated urea levels lead to increased cyanate and subsequent carbamoylation of amino acids and proteins. nih.gov
By quantifying the ratio of carbamoylated to free amino acids, researchers can develop indices, such as the Carbamoylation Index (CI), to measure the impact on the free amino acid pool. nih.gov Furthermore, the breakdown of proteins that have undergone carbamoylation releases modified amino acids like ε-amino-carbamoyl-lysine (homocitrulline). nih.gov Studying the fate of these released molecules helps to understand the capacity of cellular recycling pathways to either degrade these unusual amino acids or mistakenly incorporate them into new proteins, potentially leading to dysfunction. The cellular metabolism of amino acids is a complex network that includes pathways for catabolism, biosynthesis, and the synthesis of related molecules. reactome.org Disruptions in these pathways, such as those caused by the formation of carbamoylcysteine, can have far-reaching consequences. nih.gov
| Metabolic Process | Contribution from Carbamoylcysteine Research | Key Findings and Implications |
| Amino Acid Pool Regulation | Investigating the rate of carbamoylcysteine formation under different physiological conditions. | Highlights how non-enzymatic modifications can deplete essential amino acids, affecting protein synthesis and other biosynthetic pathways. nih.gov |
| Protein Catabolism & Recycling | Tracking the release and subsequent fate of modified amino acids from the breakdown of carbamoylated proteins. | Reveals the efficiency and specificity of cellular machinery responsible for amino acid recycling and quality control. nih.govnih.gov The process involves steps like transamination and deamination to handle the amino group. youtube.com |
| Nitrogen Metabolism | Studying how the nitrogen from the carbamoyl group is processed by the cell. | Provides insights into nitrogen salvage pathways and their potential connection to the urea cycle, where excess nitrogen is typically processed. youtube.com |
| Pathophysiology of Disease | Analyzing carbamoylcysteine levels in disease states like chronic kidney disease. | Demonstrates how metabolic dysregulation (e.g., high urea) can lead to the formation of potentially toxic metabolites that interfere with normal amino acid metabolism, contributing to malnutrition or cellular toxicity. nih.gov |
Development of Enzyme Assays and High-Throughput Screening Platforms for Carbamoylcysteine-Converting Enzymes
Identifying and characterizing enzymes that can synthesize or degrade carbamoylcysteine is crucial for understanding its biological role. The development of robust enzyme assays is the first step in this process, paving the way for high-throughput screening (HTS) to discover inhibitors or activators of these enzymes. HTS allows for the rapid testing of large libraries of chemical compounds to identify molecules that interact with a biological target. syngeneintl.comyoutube.com
Assays for carbamoylcysteine-converting enzymes could be designed based on several principles. For instance, a spectrophotometric assay could monitor the change in absorbance as a substrate is converted to a product. The angiotensin-converting enzyme (ACE) assay, which tracks the decrease in absorbance of a specific substrate at 340 nm, serves as a model for this type of approach. elabscience.com Alternatively, fluorescence-based assays, which are among the most common methods used in HTS, could be developed using a substrate that releases a fluorescent molecule upon enzymatic cleavage. nih.govnih.gov
Once a reliable assay is established, it can be miniaturized and automated for HTS platforms, enabling the screening of thousands of compounds per day to identify potential drug candidates or chemical probes. youtube.com
| Assay Type | Principle for Carbamoylcysteine-Converting Enzymes | Advantages | Considerations |
| Spectrophotometric/Colorimetric | An enzyme acting on carbamoylcysteine could produce a product that absorbs light at a specific wavelength or reacts with a reagent to produce a colored compound. elabscience.com | Simple, cost-effective, and does not always require specialized equipment. | Can have lower sensitivity compared to other methods and may be prone to interference from colored compounds in libraries. |
| Fluorometric | A substrate analog of carbamoylcysteine is synthesized with a fluorescent group and a quencher. Enzyme activity separates them, leading to a detectable fluorescent signal. nih.gov | High sensitivity, wide dynamic range, and suitable for miniaturization in HTS. nih.gov | Synthesis of the labeled substrate can be complex and expensive. Potential for false positives from fluorescent compounds. |
| Luminometric | The enzymatic reaction is coupled to a secondary reaction that produces light, such as the luciferase system, where the amount of light is proportional to enzyme activity. | Extremely high sensitivity and low background signals. | Can be more expensive and susceptible to compounds that interfere with the light-producing enzyme. |
| Mass Spectrometry-Based | Directly measures the mass of the substrate and the product, allowing for the direct quantification of enzyme activity without the need for modified substrates or coupling enzymes. nih.gov | Highly specific, label-free, and can detect multiple reaction products simultaneously. | Lower throughput than optical methods and requires significant investment in specialized equipment. syngeneintl.com |
Bio-Inspired Chemical Transformations and Catalysis Research Involving Carbamoylcysteine
Nature has evolved highly efficient catalysts (enzymes) that perform complex chemical reactions under mild conditions. nih.gov The field of bio-inspired catalysis seeks to mimic these natural systems to develop novel, sustainable catalysts for chemical synthesis. beilstein-journals.orgethz.ch The unique structure of carbamoylcysteine, featuring a sulfur atom and a carbamoyl group, can serve as inspiration for the design of new ligands and metal complexes for catalysis.
The cysteine moiety is already a key component in the active sites of many enzymes, where its thiol group can coordinate to metal ions or participate directly in catalysis. anl.gov The addition of the carbamoyl group provides another potential coordination site for metal ions or a site for hydrogen bonding, which could be exploited to fine-tune the electronic properties and reactivity of a catalyst. Researchers could design catalysts that mimic the active sites of enzymes by incorporating carbamoylcysteine or its derivatives into synthetic scaffolds like porphyrins or other macrocycles. nih.gov These bio-inspired catalysts could be applied to a range of chemical transformations, from CO2 reduction to selective oxidation or reduction reactions. ethz.ch
Computational and Systems Biology Approaches to Carbamoylcysteine Pathways
Systems biology uses mathematical models and large-scale data analysis to understand the behavior of complex biological systems as a whole, rather than focusing on individual components. nih.govnih.gov This approach is particularly well-suited for studying the impact of a metabolite like carbamoylcysteine on cellular networks. By integrating data from 'omics' technologies—such as metabolomics (measuring metabolite levels), proteomics (protein levels), and transcriptomics (gene expression levels)—researchers can construct comprehensive models of carbamoylcysteine metabolism. nih.gov
These computational models can simulate how the formation of carbamoylcysteine affects various interconnected pathways. For example, a genome-scale metabolic model (GEM) could be used to predict the flux of metabolites through the entire metabolic network in response to elevated carbamoylcysteine levels. nih.gov This can help identify unexpected interactions and formulate new hypotheses for experimental testing. Such models can reveal how metabolic enzymes might have secondary regulatory functions, a phenomenon known as "moonlighting," which can be critical for cellular adaptation. frontiersin.org The interpretation of large metabolomics datasets, in particular, is greatly enhanced by these systems-level approaches, moving from simple correlation to a more causative understanding of metabolic changes. youtube.com
| Approach | Application to Carbamoylcysteine Research | Potential Insights |
| Metabolic Network Analysis | Use metabolomics data to map the correlations between carbamoylcysteine and other metabolites, constructing a network of interactions. youtube.com | Identify modules of metabolites that are co-regulated with carbamoylcysteine, suggesting functional relationships and shared pathways. |
| Kinetic Modeling | Develop a detailed mathematical model of the specific pathway involving carbamoylcysteine synthesis and degradation, including enzyme kinetics. nih.gov | Predict the dynamic behavior of the pathway over time and understand how its activity is controlled under different conditions. |
| Genome-Scale Metabolic Models (GEMs) | Integrate carbamoylcysteine reactions into a comprehensive GEM of a cell or organism to simulate its system-wide effects. nih.gov | Predict changes in metabolic fluxes across the entire network, identify essential genes for carbamoylcysteine metabolism, and simulate the metabolic state in disease conditions. |
| Molecular Docking & Simulation | Computationally dock carbamoylcysteine into the active sites of potential target enzymes to predict binding affinity and mode. | Prioritize enzymes for experimental validation and provide a structural basis for designing specific inhibitors or probes. |
Exploration of Novel Carbamoylcysteine-Derived Structures in Natural Products Discovery
Natural products, derived from organisms like plants, fungi, and marine sponges, are a rich source of biologically active compounds and have been the basis for many therapeutic agents. nih.govmdpi.com These organisms often produce unique molecules, including modified peptides and polyketides, as part of their defense or signaling mechanisms. nih.gov
The exploration for novel natural products could uncover molecules that are structurally derived from carbamoylcysteine. Such compounds might exist as part of a larger peptide or as a standalone small molecule with unique biological activities. Modern discovery techniques, such as high-resolution mass spectrometry and advanced NMR spectroscopy, combined with genomic mining of biosynthetic gene clusters, could be employed to screen diverse natural sources. The identification of a carbamoylcysteine-containing natural product would open up new avenues of research into its biosynthetic pathway, its ecological role, and its potential as a lead compound for drug development. Given that many natural products target inflammatory or autoimmune pathways, a carbamoylcysteine-derived molecule could possess novel immunomodulatory or anti-inflammatory properties. mdpi.com
Q & A
Q. What are the recommended synthetic protocols for H-Cys(carbamoyl)-OH derivatives, and how are they characterized?
Synthesis of cysteine derivatives typically involves orthogonal protection of the thiol and amino groups. For example:
- Deprotection : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to remove Boc or Fmoc groups, followed by precipitation in cold diethyl ether .
- Purification : Preparative reversed-phase HPLC (RP-HPLC) with gradients optimized for polar thiol-containing compounds ensures high purity (>95%) .
- Characterization :
Q. What are the critical physicochemical properties of this compound for experimental design?
Q. How should researchers handle this compound to ensure safety and stability?
- Safety : Wear gloves, lab coats, and eye protection (GHS hazard code H302: harmful if swallowed) .
- Handling : Work under inert gas (N₂/Ar) to prevent thiol oxidation. Use degassed buffers for aqueous solutions .
- Storage : Lyophilize and store under vacuum or in sealed vials with desiccants .
Advanced Research Questions
Q. How does this compound function as an Eg5 kinesin inhibitor, and how should inhibition assays be designed?
Q. How can discrepancies in reported IC₅₀ values for Eg5 inhibition be resolved?
Discrepancies (e.g., 140 nM vs. 500 nM) arise from:
Q. What role do carbamoyl-protected cysteine derivatives play in bioinspired hydrogel synthesis?
- Crosslinking : Thiol groups in this compound react with maleimide or vinyl sulfone moieties under physiological conditions (pH 7.4, 25°C) to form hydrogels .
- Kinetic Monitoring : Use 1H NMR to track disulfide bond formation/cleavage in real time .
- Applications : 3D cell culture scaffolds with tunable stiffness for mechanobiology studies .
Q. How can computational modeling support the design of this compound analogs?
- Docking Studies : Predict binding affinity to Eg5 using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Analyze conformational stability of carbamoyl-protected cysteine in aqueous vs. lipid environments .
- Data Submission : Follow institutional guidelines for transparency (e.g., WebMO job numbers, optimized structures) .
Data Contradictions and Resolutions
- IC₅₀ Variability : Validate using standardized protocols (e.g., ATPase activity vs. microtubule gliding) and report assay parameters comprehensively .
- Synthetic Yields : Low yields (e.g., 19% in ) may arise from side reactions; optimize stoichiometry (e.g., TCEP:thiol ratio) and purification methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
